molecular formula C7H6ClFO2S B2634269 3-(Chloromethyl)benzene-1-sulfonyl fluoride CAS No. 2090571-85-8

3-(Chloromethyl)benzene-1-sulfonyl fluoride

Cat. No.: B2634269
CAS No.: 2090571-85-8
M. Wt: 208.63
InChI Key: WELJIIHZMKQQSQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)benzene-1-sulfonyl fluoride (CAS EN300-300998) is a sulfonyl fluoride derivative with the molecular formula C₆H₄ClFO₃S and a molecular weight of 194.16 g/mol . It is categorized under Category F3 and is typically available at 95% purity . The compound features a chloromethyl (-CH₂Cl) group at the 3-position of the benzene ring and a sulfonyl fluoride (-SO₂F) group at the 1-position. This structure confers unique reactivity, particularly in covalent inhibition and chemical biology applications, where sulfonyl fluorides are used as electrophilic warheads for targeting serine proteases and other nucleophilic residues .

Properties

IUPAC Name

3-(chloromethyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELJIIHZMKQQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090571-85-8
Record name 3-(chloromethyl)benzene-1-sulfonyl fluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of benzene-1-sulfonyl chloride with chloromethyl methyl ether in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

C6H5SO2Cl+CH2OCH3+Et3NC6H4(CH2Cl)SO2F+Et3NHCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{CH}_2\text{OCH}_3 + \text{Et}_3\text{N} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})\text{SO}_2\text{F} + \text{Et}_3\text{N}\text{HCl} C6​H5​SO2​Cl+CH2​OCH3​+Et3​N→C6​H4​(CH2​Cl)SO2​F+Et3​NHCl

Industrial Production Methods

In industrial settings, the production of 3-(Chloromethyl)benzene-1-sulfonyl fluoride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction of the sulfonyl fluoride group can yield sulfonamides or sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and amines.

    Oxidation: Products include sulfonic acids and sulfonates.

    Reduction: Products include sulfonamides and sulfides.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H6_6ClFO2_2S
  • Molecular Weight : 194.61 g/mol
  • CAS Number : 10116-74-2
  • Structural Information : The compound features a chloromethyl group and a sulfonyl fluoride functional group, which contribute to its reactivity and utility in synthesis.

Covalent Inhibitors in Chemical Biology

3-(Chloromethyl)benzene-1-sulfonyl fluoride acts as a privileged warhead in chemical biology, allowing researchers to probe enzyme binding sites and assess functionally important protein residues. Sulfonyl fluorides are known for their ability to form covalent bonds with nucleophilic sites on proteins, making them valuable tools for studying enzyme mechanisms and developing inhibitors .

Synthesis of Novel Compounds

This compound serves as an essential intermediate in the synthesis of various sulfonamide derivatives. Its reactivity allows for the introduction of the sulfonyl fluoride moiety into other organic frameworks, which can be further functionalized to create complex molecules with potential therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, the sulfonyl fluoride group is often utilized to enhance the pharmacological properties of drug candidates. The ability of 3-(Chloromethyl)benzene-1-sulfonyl fluoride to modify biological targets makes it a candidate for developing new pharmaceuticals, particularly in targeting serine proteases .

Case Study 1: Enzyme Inhibition Studies

Research has demonstrated that sulfonyl fluorides can effectively inhibit serine proteases by forming covalent bonds at the active site. In a study published in Proceedings of the National Academy of Sciences, researchers utilized various sulfonyl fluorides, including 3-(Chloromethyl)benzene-1-sulfonyl fluoride, to explore their inhibitory effects on specific enzymes involved in disease processes . The findings indicated that these compounds could serve as leads for developing therapeutic agents.

Case Study 2: Synthesis of Sulfonamide Derivatives

A synthetic pathway involving 3-(Chloromethyl)benzene-1-sulfonyl fluoride was reported to yield novel sulfonamide compounds with enhanced biological activity. The process involved nucleophilic substitution reactions where the sulfonyl fluoride group was replaced by amine functionalities, leading to compounds with potential antibacterial properties .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)benzene-1-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form stable sulfonamide linkages with amines or thiols. This reactivity is exploited in the design of enzyme inhibitors, where the compound irreversibly modifies the active site of the enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonyl Halides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
3-(Chloromethyl)benzene-1-sulfonyl fluoride C₆H₄ClFO₃S 194.16 -SO₂F (1-position), -CH₂Cl (3-position) Covalent inhibitors, proteomics
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃Cl₂F₃O₂S 295.07 -SO₂Cl (1-position), -Cl (3-position), -CF₃ (4-position) Medical intermediates, synthesis
3-Fluoro-4-methylbenzenesulfonyl chloride C₇H₆ClFO₂S 220.63 -SO₂Cl (1-position), -F (3-position), -CH₃ (4-position) Organic synthesis, sulfonation
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride C₉H₁₀ClFN₂O₃S 292.71 -SO₂F (1-position), -NHCONH(CH₂CH₂Cl) (4-position) Targeted covalent inhibitors
3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride C₇H₆Cl₂O₂S₂ 257.16 -SO₂Cl (1-position), -Cl (3-position), -SMe (4-position) Pharmaceutical intermediates

Reactivity and Functional Implications

Electrophilic Reactivity :

  • The sulfonyl fluoride group (-SO₂F) in 3-(chloromethyl)benzene-1-sulfonyl fluoride exhibits lower hydrolytic stability compared to sulfonyl chlorides (-SO₂Cl) but higher selectivity in covalent bond formation . Sulfonyl chlorides (e.g., 3-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride) are more reactive toward nucleophiles like amines and alcohols but require stringent anhydrous conditions to prevent hydrolysis .

In contrast, 4-(3-(2-chloroethyl)ureido)benzene-1-sulfonyl fluoride incorporates a chloroethyl-ureido group, which introduces bifunctional reactivity (alkylation + hydrogen bonding) for targeted inhibition . Electron-withdrawing groups (e.g., -CF₃ in , -F in ) increase sulfonyl halide electrophilicity, while methylsulfanyl (-SMe) groups (e.g., ) reduce reactivity but improve lipophilicity for membrane permeability.

Biological Activity: Compounds with chloromethyl or chloroethyl groups (e.g., ) show higher cytotoxicity profiles compared to non-alkylating analogues. For example, 3-(chloromethyl)pyridine-HCl (structurally distinct but functionally similar) demonstrated potent cytotoxicity (LD₅₀ = 0.0756 mM) in BALB/c-3T3 cells .

Biological Activity

3-(Chloromethyl)benzene-1-sulfonyl fluoride (CAS Number: 2090571-85-8) is a compound that has garnered attention in the fields of chemical biology and medicinal chemistry due to its unique reactivity and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

3-(Chloromethyl)benzene-1-sulfonyl fluoride is characterized by the presence of both a chloromethyl group and a sulfonyl fluoride group. These functional groups confer distinct reactivity patterns, particularly in nucleophilic substitution reactions. The sulfonyl fluoride moiety is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, particularly serine residues. This mechanism is significant in the design of enzyme inhibitors, where the compound can irreversibly modify the active site of enzymes, leading to inhibition of their activity .

Biological Applications

Enzyme Inhibition
The primary application of 3-(Chloromethyl)benzene-1-sulfonyl fluoride lies in its use as a covalent inhibitor of various enzymes. Research has demonstrated its effectiveness against serine proteases, which are critical in numerous biological processes. For instance, sulfonyl fluorides have been shown to irreversibly inhibit dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis .

Additionally, studies have revealed that this compound can probe enzyme binding sites and assess functionally important protein residues. It has been utilized to study enzyme interactions and metabolic pathways, providing insights into protein structure and function .

Case Study 1: Inhibition of Serine Hydrolases

A study highlighted the use of sulfonyl fluorides, including 3-(Chloromethyl)benzene-1-sulfonyl fluoride, as privileged warheads for targeting serine hydrolases. The research found that these compounds could effectively modify serine residues in various enzymes, leading to significant inhibition .

Case Study 2: Fragment-Based Drug Discovery

In fragment-based drug discovery, sulfonyl fluorides have been employed as reactive probes to identify potential inhibitors for specific targets. One study reported the synthesis of a library of sulfonyl fluoride compounds that were screened for their ability to label proteins selectively. The results indicated that certain derivatives exhibited enhanced reactivity and selectivity towards specific enzyme targets .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Benzene-1-sulfonyl fluoride Lacks chloromethyl groupLess reactive compared to 3-(Chloromethyl) derivative
3-(Chloromethyl)benzene-1-sulfonyl chloride Contains sulfonyl chlorideMore reactive than sulfonyl fluoride
4-(Chloromethyl)benzene-1-sulfonyl fluoride Different position of chloromethyl groupVaries in reactivity and selectivity

Q & A

What are the recommended methods for synthesizing 3-(chloromethyl)benzene-1-sulfonyl fluoride with high purity?

Level: Basic
Methodological Answer:
The synthesis of 3-(chloromethyl)benzene-1-sulfonyl fluoride can be adapted from protocols for analogous sulfonyl fluorides. A plausible route involves:

  • Sulfonation: Reacting 3-(chloromethyl)benzene with sulfur trioxide (SO₃) or chlorosulfonic acid to introduce the sulfonic acid group.
  • Fluorination: Treating the intermediate sulfonic acid with a fluorinating agent like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from dichloromethane/hexane) to isolate the product. Monitor purity via HPLC or TLC .

How can researchers characterize the purity and structural integrity of 3-(chloromethyl)benzene-1-sulfonyl fluoride post-synthesis?

Level: Basic
Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify the chloromethyl (-CH₂Cl, δ ~4.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm). The sulfonyl fluoride group does not protonate but influences chemical shifts .
    • IR: Detect S=O stretching (~1360 cm⁻¹) and S-F vibrations (~730 cm⁻¹) .
  • Mass Spectrometry (MS): Confirm molecular weight (194.16 g/mol) via ESI-MS or GC-MS .
  • Elemental Analysis: Verify C, H, Cl, F, and S content.

What are the common nucleophilic substitution reactions involving the chloromethyl group in 3-(chloromethyl)benzene-1-sulfonyl fluoride?

Level: Basic
Methodological Answer:
The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with:

  • Amines: React with primary/secondary amines (e.g., ethylamine) in polar aprotic solvents (DMF, THF) to form benzylamine derivatives. Use a base (e.g., K₂CO₃) to neutralize HCl .
  • Thiols: In alkaline conditions, thiols (e.g., mercaptoethanol) displace Cl to form thioethers .
  • Alcohols: Under mild heating (40–60°C), alcohols (e.g., methanol) yield ethers. Catalyze with NaH or TEA .

How does the sulfonyl fluoride moiety influence the reactivity of 3-(chloromethyl)benzene-1-sulfonyl fluoride compared to sulfonyl chlorides?

Level: Advanced
Methodological Answer:
Sulfonyl fluorides are less reactive but more hydrolytically stable than sulfonyl chlorides. Key differences:

  • Hydrolysis: Sulfonyl fluorides hydrolyze slowly in aqueous media (days to weeks) vs. rapid hydrolysis of chlorides (minutes to hours). This stability makes them suitable for biological applications (e.g., covalent inhibitors) .
  • Kinetics: Fluoride’s poor leaving-group ability requires harsher conditions for nucleophilic substitution. For example, displacement of the sulfonyl fluoride group may require elevated temperatures or strong nucleophiles (e.g., Grignard reagents) .

What experimental strategies can resolve contradictory data regarding the hydrolysis rates of 3-(chloromethyl)benzene-1-sulfonyl fluoride under varying pH conditions?

Level: Advanced
Methodological Answer:
To address discrepancies in hydrolysis kinetics:

  • Controlled pH Studies: Perform hydrolysis in buffered solutions (pH 2–12) at 25°C. Monitor reaction progress via ¹⁹F NMR or ion chromatography to track fluoride release .
  • Temperature Dependence: Conduct Arrhenius analysis at 20–50°C to determine activation energy. Compare with sulfonyl chloride analogs .
  • Computational Modeling: Use DFT calculations to assess transition-state energetics and predict pH-dependent behavior .

In proteomics research, how is 3-(chloromethyl)benzene-1-sulfonyl fluoride utilized as a protein modification reagent?

Level: Advanced
Methodological Answer:
The compound acts as an irreversible inhibitor of serine proteases via sulfonylation of the active-site serine. Methodology includes:

  • Activity Assays: Pre-incubate the enzyme with the inhibitor (0.1–1 mM) in buffer (pH 7.4, 25°C). Measure residual activity using fluorogenic substrates (e.g., Z-GPR-AMC) .
  • Optimization: Vary inhibitor concentration and incubation time to determine IC₅₀. Compare with PMSF, a related sulfonyl fluoride .
  • Structural Analysis: Confirm binding via X-ray crystallography or mass spectrometry-based peptide mapping .

What are the challenges in achieving regioselective reactions at the chloromethyl versus sulfonyl fluoride sites, and how can they be addressed?

Level: Advanced
Methodological Answer:
Competing reactivity between -CH₂Cl and -SO₂F groups complicates regioselectivity. Strategies include:

  • Protecting Groups: Temporarily block the sulfonyl fluoride (e.g., using trimethylsilyl chloride) during chloromethyl substitution .
  • Catalysis: Employ transition-metal catalysts (e.g., Pd) to direct substitutions selectively. For example, Suzuki-Miyaura coupling may prioritize aryl halide reactivity over sulfonyl fluoride .
  • Solvent Effects: Use non-polar solvents (toluene) to favor -CH₂Cl reactions, as polar solvents may activate -SO₂F .

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